Ethylenediamine-n,n'-diglutaric acid

Description

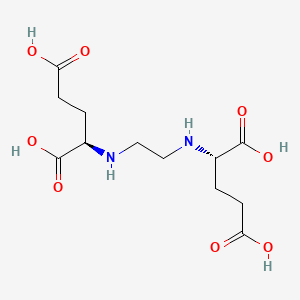

Ethylenediamine-N,N'-diglutaric acid (EDDG) is a biodegradable chelating agent with the structural formula C₁₂H₂₀N₂O₈, featuring two glutaric acid moieties attached to an ethylenediamine backbone . It is designed to complex metal ions such as Fe, Cu, Zn, Pb, and alkaline earth metals (Ca, Mg) . EDDG is positioned as an environmentally friendly alternative to non-degradable chelators like EDTA, particularly in agricultural and industrial applications, due to its biodegradability and moderate metal-binding capacity .

Properties

Molecular Formula |

C12H20N2O8 |

|---|---|

Molecular Weight |

320.30 g/mol |

IUPAC Name |

(2R)-2-[2-[[(1S)-1,3-dicarboxypropyl]amino]ethylamino]pentanedioic acid |

InChI |

InChI=1S/C12H20N2O8/c15-9(16)3-1-7(11(19)20)13-5-6-14-8(12(21)22)2-4-10(17)18/h7-8,13-14H,1-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)/t7-,8+ |

InChI Key |

YALOGARCTWURTE-OCAPTIKFSA-N |

Isomeric SMILES |

C(CC(=O)O)[C@H](C(=O)O)NCCN[C@@H](CCC(=O)O)C(=O)O |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NCCNC(CCC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Scheme

$$

\text{Ethylenediamine} + \text{Diglutaric Acid} \rightarrow \text{this compound}

$$

The reaction forms a compound featuring multiple coordination sites for metal ion chelation.

Detailed Preparation Methodology

Reaction Conditions

- Reactants: Ethylenediamine and diglutaric acid are combined in aqueous or mixed solvent systems.

- Temperature: Heating is applied, often around 100–140°C, to accelerate the reaction kinetics.

- Time: Reaction times vary but typically range from several hours to overnight to ensure complete conversion.

- pH Control: The pH is carefully adjusted during and after the reaction to precipitate or isolate the desired product.

Isolation and Purification

- After the reaction, the crude product solution is often neutralized or acidified to precipitate the this compound.

- Filtration and washing steps remove impurities.

- Drying under vacuum at moderate temperatures (e.g., 60°C) yields the purified compound.

Comparative Insights from Related Chelating Agents

While direct patents or procedures for this compound are limited, insights can be drawn from the preparation of structurally related compounds such as ethylenediamine-N,N'-disuccinic acid (EDDS), which shares similar synthesis principles:

| Step | EDDS Preparation Process | Relevance to EDDG Preparation |

|---|---|---|

| Reactants | Sodium maleate + ethylenediamine | Similar amine-acid condensation |

| Reaction Conditions | Aqueous alkaline solution, 140°C, 9 hours | Comparable temperature and aqueous medium |

| pH Adjustment | Acidification to pH 5–10 to precipitate product | Essential for product isolation |

| Purification | Filtration, washing, drying under vacuum | Standard purification steps applicable |

This analogy suggests that this compound preparation would also benefit from controlled pH adjustment and thermal conditions to optimize yield and purity.

Quantitative and Analytical Techniques in Preparation

To monitor and confirm the synthesis and purity of this compound, advanced analytical methods are employed:

- Liquid Chromatography coupled with Tandem Quadrupole Mass Spectrometry (LC-MS/MS): Enables precise quantification and detection of the compound in reaction mixtures and biodegradation studies.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Used in related compounds to confirm structure and purity.

- pH Measurement and Control: Critical throughout synthesis for product isolation.

Research Findings on Preparation and Properties

- The compound is synthesized efficiently under controlled heating and pH conditions.

- It forms stable complexes with various metal ions across a wide pH range, indicating the importance of maintaining appropriate pH during synthesis to preserve chelating functionality.

- Biodegradability tests show complete degradation within approximately 15 days in un-acclimatized sludge, highlighting the environmental advantage of this preparation.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions / Values | Notes |

|---|---|---|

| Reactants | Ethylenediamine + Diglutaric Acid | Stoichiometric or slight excess of amine |

| Solvent | Water or mixed solvents | Facilitates dissolution and reaction |

| Temperature | 100–140°C | Heating accelerates reaction |

| Reaction Time | 4–12 hours | Ensures complete reaction |

| pH Adjustment | Acidification to pH 5–10 | Critical for product precipitation |

| Product Isolation | Filtration, washing, vacuum drying | Standard purification |

| Analytical Methods | LC-MS/MS, NMR, pH monitoring | For quantification and purity checks |

Chemical Reactions Analysis

Types of Reactions: Ethylenediamine-n,n’-diglutaric acid undergoes various chemical reactions, including complexation with metal ions, oxidation, and reduction. The compound’s ability to form stable complexes with metal ions makes it useful in applications where metal ion sequestration is required .

Common Reagents and Conditions: Common reagents used in reactions involving ethylenediamine-n,n’-diglutaric acid include metal salts, oxidizing agents, and reducing agents. The reaction conditions can vary depending on the desired outcome, but they often involve aqueous solutions and controlled pH levels .

Major Products Formed: The major products formed from reactions involving ethylenediamine-n,n’-diglutaric acid depend on the specific reaction. For example, complexation reactions with metal ions result in the formation of metal-chelate complexes, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

Environmental Remediation

Heavy Metal Chelation and Removal

EDDG has been studied for its effectiveness in removing heavy metals from contaminated environments. It exhibits strong complexation properties, allowing it to bind various metal ions such as lead, cadmium, and copper. A study demonstrated that EDDG could effectively chelate these metals over a wide pH range, making it suitable for different environmental conditions .

Biodegradability

One of the most significant advantages of EDDG is its biodegradability. Research indicates that EDDG is completely biodegraded by un-acclimatized sludge within approximately 15 days . This property makes it an environmentally friendly alternative to traditional non-biodegradable chelating agents like ethylenediaminetetraacetic acid (EDTA).

Agricultural Applications

Soil Remediation

In agriculture, EDDG can be utilized for soil remediation by enhancing the bioavailability of essential nutrients while simultaneously immobilizing toxic metals. Its ability to form stable complexes with metal ions not only aids in nutrient uptake by plants but also reduces the risk of metal toxicity in crops .

Fertilizer Formulations

EDDG can be incorporated into fertilizer formulations to improve nutrient delivery and efficiency. By chelating micronutrients, it ensures that these essential elements are readily available to plants, promoting healthier growth and higher yields .

Industrial Applications

Detergent Composition

EDDG has been explored as an ingredient in laundry detergent formulations. Its chelating properties help to soften water and enhance the cleaning efficiency of detergents by binding metal ions that can interfere with surfactant action . This application not only improves cleaning performance but also addresses environmental concerns related to non-biodegradable agents.

Wastewater Treatment

In wastewater treatment processes, EDDG can be employed to facilitate the removal of heavy metals from industrial effluents. Its ability to form stable complexes with metal ions allows for easier separation and recovery during treatment processes .

Comparative Analysis of Chelating Agents

The following table summarizes the comparative effectiveness of various biodegradable chelating agents, including EDDG:

| Chelating Agent | Biodegradability | Metal Ion Binding Capacity | Common Applications |

|---|---|---|---|

| This compound (EDDG) | High | Excellent | Environmental remediation, agriculture, detergents |

| Ethylenediaminedisuccinic acid (EDDS) | Moderate | Good | Agriculture, cleaning products |

| Methylglycinediacetic acid (MGDA) | High | Good | Detergents, personal care products |

| Iminodisuccinic acid (IDS) | Moderate | Good | Wastewater treatment |

Case Studies

Case Study 1: Heavy Metal Removal from Contaminated Sludge

A study investigated the use of EDDG for the removal of heavy metals from contaminated sludge in land application scenarios. Results indicated a significant reduction in metal concentrations, demonstrating EDDG's effectiveness as a biodegradable alternative for environmental cleanup .

Case Study 2: Agricultural Field Trials

Field trials conducted on crops treated with EDDG-containing fertilizers showed improved growth rates and yields compared to control groups using conventional fertilizers. The study highlighted EDDG's role in enhancing nutrient availability while mitigating metal toxicity risks .

Mechanism of Action

The mechanism by which ethylenediamine-n,n’-diglutaric acid exerts its effects primarily involves its ability to form stable complexes with metal ions. The compound’s amine and carboxyl groups interact with metal ions, forming strong coordination bonds. This chelation process can sequester metal ions, preventing them from participating in unwanted chemical reactions .

Comparison with Similar Compounds

Structural and Functional Differences

EDDG belongs to the acyclic aminopolycarboxylate family. Key structural distinctions from analogous compounds include:

- EDTA (Ethylenediamine tetraacetic acid): Contains four acetic acid groups, forming a hexadentate ligand with high affinity for divalent and trivalent metals (e.g., Fe³⁺, Ca²⁺). Unlike EDDG, EDTA is non-biodegradable and persists in the environment .

- EDDS (Ethylenediamine-N,N'-disuccinic acid) : Features two succinic acid groups, providing lower molecular weight and higher biodegradability. EDDS is commercially used in detergent formulations .

- GLDA (L-Glutamic acid-N,N-diacetic acid) : Derived from glutamic acid, offering natural sourcing and >90% biodegradability within 28 days. It is effective in hard water conditions due to strong Ca²⁺ binding .

- EDDHA (Ethylenediamine-N,N′-di[(2-hydroxyphenyl)acetic acid]): Contains hydroxyphenyl groups, making it highly effective for correcting iron deficiency in high-pH soils. However, it is non-biodegradable and less soluble than EDDG .

Metal Chelation Efficiency

Table 1 summarizes metal-binding stability constants (log K) and applications:

- Fe³⁺ Binding : EDDG (log K = 18.2) is weaker than EDTA (25.1) and EDDHA (35.0) but comparable to EDDS (17.3). This makes it suitable for controlled-release fertilizers but less effective in high-iron-demand scenarios .

- Cu²⁺ Binding : EDDG (log K = 16.5) outperforms GLDA (10.9) and EDDS (14.4), suggesting utility in wastewater treatment for copper removal .

Biodegradability and Environmental Impact

- EDDG is partially biodegradable, with degradation rates influenced by microbial activity and environmental conditions. In contrast, EDDS and GLDA exhibit >60% degradation within 4 weeks .

- EDTA and DTPA are persistent in aquatic systems, accumulating in sediments and posing toxicity risks to aquatic life .

Research Findings and Limitations

Advantages of EDDG

Challenges

- Limited Industrial Adoption: No large-scale production facilities exist, unlike EDDS and GLDA .

Q & A

Q. What are the established methods for synthesizing EDDG in laboratory settings?

EDDG can be synthesized via environmentally friendly aqueous-phase reactions. A one-pot, two-step method involves reacting phenol, ethylenediamine, and glyoxylic acid dissolved in water at 70°C . This approach avoids organic solvents, aligning with green chemistry principles. Key parameters include temperature control (70°C), stoichiometric ratios of substrates, and reaction time optimization to maximize yield. Post-synthesis purification typically involves recrystallization or chromatography to isolate the chelator from byproducts.

Q. Which analytical techniques are recommended for characterizing EDDG's metal-binding properties?

Potentiometric titration is the gold standard for determining EDDG’s protonation constants (logK) and metal stability constants (logβ). Coupled with calorimetry, this method also quantifies thermodynamic parameters (ΔG, ΔH, ΔS) of metal-EDDG complexes . Spectroscopic techniques like UV-Vis and NMR (e.g., 13C, 89Y) can elucidate coordination geometry and ligand exchange dynamics . Computational modeling (e.g., density functional theory) simulates metal-chelation efficiency for Fe, Cu, and other transition metals under varying pH and ionic strength .

Q. How does EDDG’s biodegradability compare to traditional chelators like EDTA?

EDDG degrades more rapidly in environmental and biological systems due to its glutaric acid side chains, which are susceptible to microbial enzymatic cleavage. In contrast, EDTA’s rigid ethylenediamine backbone and acetate groups resist biodegradation, leading to persistent environmental accumulation . Standard biodegradability assays (e.g., OECD 301 series) quantify this by measuring dissolved organic carbon (DOC) removal over 28 days in activated sludge systems.

Advanced Research Questions

Q. What experimental strategies resolve contradictions in EDDG’s reported metal-binding affinities across studies?

Discrepancies often arise from differences in ionic strength (I), temperature, and competing ligands. To standardize

- Conduct experiments at fixed I (e.g., 0.1–1.5 M KNO3) and extrapolate stability constants to zero ionic strength using Davies or Specific Ion Interaction Theory (SIT) equations .

- Control for side reactions (e.g., metal hydrolysis) via pH-stat systems and auxiliary ligands (e.g., BPDS for Fe²⁺ stabilization) .

- Validate computational models with experimental speciation diagrams to identify dominant metal-EDDG species under specific conditions .

Q. How do thermodynamic parameters of EDDG’s protolytic equilibria inform its application in complex matrices?

EDDG exhibits four protonation steps (pKa1–pKa4), with logK values influenced by ionic strength and temperature. For instance, at I = 0.1 M and 298 K, pKa values determine its speciation from H₄EDDG²⁺ (low pH) to EDDG⁴⁻ (high pH). These values guide pH optimization in applications like soil remediation (pH 6–8 for Fe³⁺ chelation) or medical chelation therapy (pH 7.4 for Ca²⁺/Mg²⁺ selectivity) . Comparative studies with EDTA show EDDG’s lower ΔH for proton dissociation, indicating weaker pH dependence in metal binding .

Q. What mechanistic insights explain EDDG’s selectivity for transition metals over alkaline earth metals?

EDDG’s diglutarate moieties create a flexible, octadentate binding cavity favoring transition metals (e.g., Cu²⁺, Fe³⁺) via optimal Lewis acid-base matching. Alkaline earth metals (e.g., Ca²⁺, Mg²⁺) bind weakly due to mismatched ionic radii and charge density. Competitive titration experiments with mixed-metal solutions (e.g., Cu²⁺/Ca²⁺) reveal selectivity coefficients (Ksel = logβCu-EDDG – logβCa-EDDG) > 5, confirming preferential transition metal binding .

Methodological Considerations

Q. How to design experiments assessing EDDG’s efficacy in enhancing micronutrient bioavailability in plants?

- Hydroponic Systems : Compare Fe-EDDG and Fe-EDTA in nutrient solutions (NS) at pH 5.5–6.5. Monitor ferric chelate reductase (FCR) activity in roots via spectrophotometric assays using BPDS .

- Soil Columns : Apply EDDG-chelated metals (e.g., Zn, Mn) to metal-deficient soils. Measure metal uptake in shoots using ICP-MS and correlate with soil solution speciation modeled by GEOCHEM-EZ .

- Biodegradation Tracking : Use 14C-labeled EDDG to quantify mineralization rates via liquid scintillation counting in rhizosphere microcosms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.